molecular formula C22H16ClN3O2S B11585941 (5Z)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11585941
M. Wt: 421.9 g/mol
InChI Key: HRVCNOBDTMFPMK-IDAPHMENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound characterized by its unique triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The choice of reactor and process parameters is crucial to ensure consistent quality and efficiency. Advanced techniques such as automated synthesis and real-time monitoring are employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

    Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.

Uniqueness

What sets (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its triazolo-thiazole core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H16ClN3O2S/c1-28-18-7-3-2-5-16(18)6-4-8-19-21(27)26-22(29-19)24-20(25-26)14-11-15-9-12-17(23)13-10-15/h2-14H,1H3/b6-4+,14-11+,19-8-

InChI Key

HRVCNOBDTMFPMK-IDAPHMENSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)Cl)S2

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.